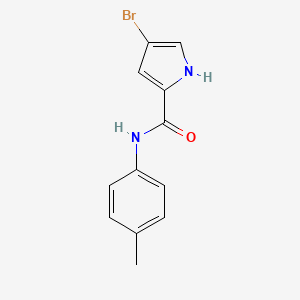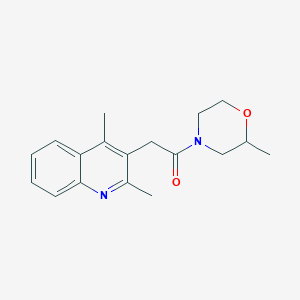
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide, also known as BML-210, is a chemical compound that belongs to the pyrrole class of organic compounds. It is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties.
Mecanismo De Acción
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide works by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. By inhibiting these enzymes, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide can reduce inflammation and potentially slow the growth of cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties in vitro. In animal studies, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has been shown to reduce inflammation and tumor growth. However, more research is needed to determine the safety and efficacy of 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its specificity for COX-2 and 5-LOX, which allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more stable and soluble formulations of 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide for use in clinical trials. Other areas of research include studying the effects of 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide on other pathways and its potential use in combination with other drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has shown potential therapeutic properties in the treatment of cancer and inflammation. Its mechanism of action involves inhibiting the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. While 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has limitations in terms of its solubility and stability, there are several future directions for research on this compound.
Métodos De Síntesis
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-1H-pyrrole-2-carboxamide. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide can inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of certain enzymes.
Propiedades
IUPAC Name |
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-2-4-10(5-3-8)15-12(16)11-6-9(13)7-14-11/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKMWWIFXJJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)

![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)